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Compound of Interest

Compound Name: 6-Fluoro-3-hydroxy-4-nitroindazole
CAS No.: 885520-19-4
Cat. No.: B1343645
Get Quote
. J

Architecture, Synthesis, and Functionalization of a
Privileged Scaffold
Executive Summary

6-Fluoro-3-hydroxy-4-nitroindazole (CAS 885520-19-4) represents a high-value heterocyclic
building block in modern medicinal chemistry. Belonging to the class of indazolinones, this
scaffold is distinguished by its dense functionalization pattern: a fluorine atom at C6 providing
metabolic stability and electronic modulation, a nitro group at C4 serving as a masked aniline
for solubility or amide coupling, and a hydroxyl/oxo moiety at C3 allowing for versatile cross-
coupling transformations.

This guide provides a rigorous technical analysis of the compound, moving beyond basic
identity to explore its tautomeric behavior, validated synthetic routes, and its strategic utility in
the development of kinase inhibitors (e.g., VEGFR, GyrB) and immunomodulators.

Chemical Identity & Tautomeric Profile[1][2][3][4]
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The reactivity of CAS 885520-19-4 is governed by the prototropic tautomerism between the 1H-
indazol-3-ol (enol) and 1,2-dihydro-3H-indazol-3-one (keto) forms.

Feature Specification

CAS Number 885520-19-4

IUPAC Name 6-Fluoro-4-nitro-1H-indazol-3-ol

Molecular Formula C7H4FNsOs3

Molecular Weight 197.12 g/mol
6-Fluoro-4-nitro-1,2-dihydro-3H-indazol-3-one

Key Tautomer . _
(Solid state dominant)

) ~5.8 (Acidic N-H due to electron-withdrawing
pKa (Predicted)

Nitro/Fluoro)

Tautomeric Implications for Synthesis

In solution, the equilibrium shifts based on solvent polarity.
e Polar Protic Solvents (MeOH, Water): Stabilize the keto form via hydrogen bonding.

o Basic Conditions: Deprotonation yields the indazol-3-olate anion, which is an ambident
nucleophile. Alkylation can occur at N1, N2, or O3, necessitating precise condition control
(see Section 4).

Validated Synthetic Protocol

While direct commercial sourcing is possible, in-house preparation is often required for isotopic
labeling or analog generation. The most robust route utilizes Nucleophilic Aromatic Substitution
(SNAr) on a highly activated benzoate precursor.

Retrosynthetic Logic

The 4-nitro and 6-fluoro substituents on the indazole core map back to a 2,4-difluoro-6-
nitrobenzoate precursor. The hydrazine acts as a dinucleophile, displacing the labile C2-
fluorine (activated by ortho-nitro and ortho-ester groups) before cyclizing onto the ester.
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Step-by-Step Methodology

Precursor: Ethyl 2,4-difluoro-6-nitrobenzoate Reagents: Hydrazine hydrate (N2Ha4-H20),
Triethylamine (EtsN), Ethanol (EtOH).

o Preparation: Dissolve Ethyl 2,4-difluoro-6-nitrobenzoate (1.0 eq) in absolute EtOH (0.5 M
concentration). Chill to 0°C.

o Addition: Add Triethylamine (1.2 eq) followed by the dropwise addition of Hydrazine hydrate
(1.1 eq). Note: The reaction is exothermic due to the high reactivity of the 2-fluoro position.

o Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. If TLC
indicates incomplete conversion, heat to reflux for 30 minutes.

e Quench & Isolation: Concentrate the solvent under reduced pressure. Resuspend the
residue in water and acidify to pH 3 with 1N HCI to precipitate the product.

« Purification: Filter the yellow/orange solid. Recrystallize from EtOH/Water to yield 6-Fluoro-
3-hydroxy-4-nitroindazole.

Mechanism of Action

The C2-fluorine is the most electrophilic site due to the inductive withdrawal of the adjacent
nitro group and the resonance withdrawal of the ester. The hydrazine attacks C2 first (SNAr),
followed by intramolecular nucleophilic acyl substitution at the ester to close the pyrazole ring.
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Figure 1: Synthetic workflow from difluoronitrobenzoate to the target indazole.

Functionalization & Reactivity Landscape

The utility of CAS 885520-19-4 lies in its ability to serve as a divergent core. The three
"handles" (C3-OH, C4-NOz2z, C6-F) allow for orthogonal functionalization.

A. The C3-OH Switch: Chlorination vs. Alkylation

The C3-hydroxy group is rarely the final pharmacophore; it is typically converted to a leaving

group or an ether.

o Pathway 1: Chlorination (Suzuki Ready)
o Protocol: Reflux in POCIs with a catalytic amount of DMF.
o Product: 3-Chloro-6-fluoro-4-nitroindazole.

o Utility: This intermediate is critical for Palladium-catalyzed cross-coupling (Suzuki-Miyaura)
to introduce aryl/heteroaryl groups at C3, a common feature in kinase inhibitors (e.g.,

Pazopanib analogs).
o Pathway 2: O-Alkylation
o Challenge: Competition between N1-alkylation and O3-alkylation.

o Solution: Use of "Hard" electrophiles (e.g., Mel, dimethyl sulfate) and silver salts (Ag2CO3)
favors O-alkylation. Use of "Soft" electrophiles or standard bases (K2CO3) often favors N1-

alkylation.

B. The C4-Nitro Reduction

The nitro group is a steric block during C3 functionalization but is eventually reduced to an

aniline.
e Method: Fe/NH4Cl or H2/Pd-C.

e Qutcome: 4-Amino-6-fluoroindazole.
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e Application: The resulting amine is often acylated to form the hinge-binding motif of ATP-
competitive inhibitors.

C. The C6-Fluoro Handle

Unlike typical aryl fluorides, the C6-F in this scaffold is deactivated for SNAr once the electron-
withdrawing nitro group is reduced. However, in the nitro state, it can be displaced by strong
nucleophiles (e.g., thiols, alkoxides) if harsh conditions are applied, though C2/C3 reactivity
usually dominates.
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Figure 2: Divergent synthesis pathways from the core scaffold.

Applications in Drug Discovery[1][6][7][8]
Kinase Inhibition (VEGFR/PDGFR)

Indazoles are bioisosteres of indoles and quinazolines. The 3-substituted-4-aminoindazole
motif mimics the adenine ring of ATP.

¢ Mechanism: The N1-H and N2 of the indazole often form hydrogen bonds with the "hinge
region” (e.g., Glu/Cys residues) of the kinase ATP-binding pocket.

¢ Role of 6-F: The fluorine atom modulates the pKa of the N-H bond, strengthening the
hydrogen bond donor capability, and blocks metabolic oxidation at the C6 position (a
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common clearance site).

Bacterial Gyrase B (GyrB) Inhibitors

Recent literature highlights 3-substituted indazoles as potent inhibitors of DNA Gyrase B.

o Design: The 3-hydroxy/3-oxo group can chelate the magnesium ion in the GyrB active site or
interact with the Asp73 residue.

e Advantage: The 4-nitro group provides a rigid geometry that, upon modification, fits into the
hydrophobic pocket adjacent to the ATP site.

Safety & Handling

o Explosion Hazard: As a nitro-aromatic compound, high-temperature processing should be
approached with caution. Differential Scanning Calorimetry (DSC) is recommended before
scaling >10g.

» Toxicity: Indazoles are biologically active.[1] Handle as a potential mutagen and sensitizer.
Use full PPE (nitrile gloves, fume hood).

o Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidative degradation of
the tautomeric equilibrium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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